molecular formula C58H94N6O14S B1193275 OG-881

OG-881

カタログ番号: B1193275
分子量: 1131.478
InChIキー: TXQBLGTZKYWPCP-IAIKODFDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OG-881 is a Novel potent and highly selective KDM1A chemoprobe, exhibiting a selectivity profile similar to the parent compound ORY-1001 (GLXC-07584).

科学的研究の応用

Glioma Treatment

Phase 1 Clinical Trials : OG-881 is currently undergoing Phase 1 clinical trials to evaluate its safety and efficacy in patients with IDH1/2 mutant gliomas. These trials include dose-escalation studies where patients receive varying doses of this compound to determine the optimal therapeutic dose while monitoring for adverse effects .

Key Findings from Clinical Trials:

  • Median Treatment Duration : In trials involving non-enhancing gliomas, a median treatment duration of 15 months was observed, indicating prolonged disease control .
  • Safety Profile : The compound has shown a favorable safety profile at doses of 10 mg and 50 mg, with common adverse events including increased liver enzymes and fatigue .
  • Patient Demographics : The trials have included a diverse patient population with varying grades of gliomas, predominantly Grade 2 and Grade 3 tumors .

Case Study 1: Efficacy in Low-Grade Glioma

  • Objective : To assess the effectiveness of this compound in patients with recurrent low-grade glioma.
  • Methodology : Patients received daily doses of this compound over continuous 28-day cycles. MRI scans were conducted every eight weeks to evaluate tumor response.
  • Results : Out of 52 patients treated, approximately 32.7% remained on treatment after initial cycles, demonstrating promising efficacy in this patient cohort .

Case Study 2: Combination Therapy

  • Objective : To evaluate the effects of this compound in combination with other therapies for enhanced efficacy.
  • Methodology : The study involved administering this compound alongside other targeted therapies in patients with advanced solid tumors.
  • Results : Initial findings suggested that combination therapy could enhance treatment outcomes compared to monotherapy, although further studies are necessary to confirm these observations.

Table 1: Summary of Clinical Trials Involving this compound

Study PhasePatient PopulationTreatment DurationKey Outcomes
Phase 1IDH1/2 mutant gliomaMedian 15 monthsProlonged disease control; favorable safety profile
Phase 1Advanced solid tumorsOngoingInitial signs of efficacy in combination therapy

Table 2: Adverse Events Reported in Clinical Trials

Adverse EventFrequency (%)
ALT Increased44.2
AST Increased38.5
Headache34.6
Fatigue30.8
Nausea26.9

特性

分子式

C58H94N6O14S

分子量

1131.478

IUPAC名

N-(39-(3'-((1S,2R)-2-(((1s,4S)-4-Ainocyclohexyl)amino)cyclopropyl)-[1,1'-biphenyl]-4-yl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azanonatriacontyl)-5-((3aR,4S,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C58H94N6O14S/c59-49-13-15-50(16-14-49)62-52-43-51(52)48-5-3-4-47(42-48)46-11-8-45(9-12-46)10-17-56(66)61-19-21-69-23-25-71-27-29-73-31-33-75-35-37-77-39-41-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-60-55(65)7-2-1-6-54-57-53(44-79-54)63-58(67)64-57/h3-5,8-9,11-12,42,49-54,57,62H,1-2,6-7,10,13-41,43-44,59H2,(H,60,65)(H,61,66)(H2,63,64,67)/t49-,50+,51-,52+,53+,54-,57+/m0/s1

InChIキー

TXQBLGTZKYWPCP-IAIKODFDSA-N

SMILES

O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCC1=CC=C(C2=CC=CC([C@H]3[C@H](N[C@H]4CC[C@@H](N)CC4)C3)=C2)C=C1)=O)CCCC[C@@H]5SC[C@@]([C@@]5([H])N6)([H])NC6=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

OG-881;  OG 881;  OG881

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OG-881
Reactant of Route 2
Reactant of Route 2
OG-881
Reactant of Route 3
Reactant of Route 3
OG-881
Reactant of Route 4
OG-881
Reactant of Route 5
OG-881
Reactant of Route 6
OG-881

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。